molecular formula C8H5N3O2 B1626358 8-Nitrocinnoline CAS No. 2942-37-2

8-Nitrocinnoline

Cat. No. B1626358
CAS RN: 2942-37-2
M. Wt: 175.14 g/mol
InChI Key: FRFXSLFKGVXHJU-UHFFFAOYSA-N
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Description

8-Nitrocinnoline is a chemical compound with the molecular formula C8H5N3O2 and a molecular weight of 175.14 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 8-Nitrocinnoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

8-Nitrocinnoline contains a total of 80 bonds, including 32 non-H bonds, 6 multiple bonds, 12 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

The chemical reactions involving 8-Nitrocinnoline are diverse and complex. The compound plays a significant role in the field of medicinal chemistry, with numerous articles reporting its synthesis and functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

8-Nitrocinnoline has a molecular formula of C8H5N3O2 and a molecular weight of 175.14 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Oxidation Studies : The oxidation of 8-Nitrocinnoline has been explored, demonstrating the formation of various compounds like 8-nitrocinnoline 2-oxide, 7-nitroindazole, and 8-nitro-4-cinnolinol. This research is crucial for understanding the chemical properties and reaction pathways of 8-Nitrocinnoline (Suzuki, Nakashima, & Nagasawa, 1965).

  • Synthesis and Antibacterial Properties : A study focused on the preparation of new 8-nitrofluoroquinolone models and investigating their antibacterial properties. This research is significant for developing new antibacterial agents and understanding the role of 8-Nitrocinnoline derivatives in this context (Al-Hiari et al., 2007).

  • Ambident Reactivity in Organic Synthesis : The reactivity of nitro heteroaromatic compounds, including 8-Nitrocinnoline, has been studied, revealing their potential in synthesizing various organic compounds such as pyrimidine N-oxides and pyrroles (Murashima et al., 1996).

  • Corrosion Inhibition : Research on quinoline derivatives, including 8-nitroquinoline, has shown their effectiveness as corrosion inhibitors for aluminum alloys. This application is crucial for industrial processes and materials science (Wang et al., 2015).

  • Mutagenesis Research : The mutagenic effects of compounds like 8-nitroquinoline have been studied, providing insights into their potential genetic impacts and applications in biomedical research (Epler et al., 1977).

Safety And Hazards

When handling 8-Nitrocinnoline, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

8-nitrocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFXSLFKGVXHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506298
Record name 8-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitrocinnoline

CAS RN

2942-37-2
Record name 8-Nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
I Suzuki, T Nakashima, N Nagasawa - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… that oxidation of 5— and 8—nitrocinnoline by hydrogen peroxide in acetic acid … 8—nitrocinnoline (V) using hydrogen peroxide in acetic acid at 70 for 8 hours afforded 8—nitrocinnoline 2…
Number of citations: 9 www.jstage.jst.go.jp
K Schofield, RS Theobald - Journal of the Chemical Society (Resumed …, 1949 - pubs.rsc.org
… cit.), by the action of phenol and ammonium carbonate on 4-chloro-8-nitrocinnoline, obtained a mixture of 8-nitro-4-phenoxycinnoline and 8-nitro-4aminocinnoline, but the course of this …
Number of citations: 19 pubs.rsc.org
L Mckenzie, CS Hamilton - The Journal of Organic Chemistry, 1951 - ACS Publications
… Nitration of I (2) gave 4-methyl-8-nitrocinnoline (II). Reduction of II was accomplished by three different methods: A. Stannous chloride and hydrochloric acid (3); B. …
Number of citations: 4 pubs.acs.org
A Taylor - 1952 - search.proquest.com
… This fact together with the observation that 4-acetamido-8-nitrocinnoline does not react with methyl iodide under these (standard) conditions whilst 4-amino-8-nitrocinnoline reacts to …
Number of citations: 0 search.proquest.com
I Suzuki, T Nakashima, N Nagasawa - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… 57, 6~, and 8—nitrocinnoline 2—oxides on warming with a … Morley” obtained Senitrocinnoline and 8—nitrocinnoline in … of 6—2> and 8—nitrocinnoline") over palladiumecharcoal, by …
Number of citations: 7 www.jstage.jst.go.jp
DJ BUURMAN - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… RZNozl is formed“) and from 5- and 8—nitrocinnoline 4- resp. 7-nitroindazole are obtained with the same reagent.” It is established that in the conversion of 6 into 8 the 3—hydroxy—8— …
Number of citations: 5 www.jstage.jst.go.jp
EJ Alford, K Schofield - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… With warm aqueous sodium carbonate the colours were gradually destroyed, and moderate yields of 7- and 8-nitrocinnoline were obtained. Like Morley (Zoc. cit.) we were unable to …
Number of citations: 1 pubs.rsc.org
DE Ames, RF Chapman - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… It is shown that 4-hydroxy-8-methyl-6-nitrocinnoline and 3-bromo4-hydroxy-8-nitrocinnoline are methylated only at N-2 while 4-hydroxy-3-nitrocinnoline reacts only at N-1 . …
Number of citations: 1 pubs.rsc.org
鈴木郁生, 中島利章, 長沢奈都子 - Chemical and Pharmaceutical …, 1966 - jlc.jst.go.jp
… 57, 6~, and 8—nitrocinnoline 2—oxides on warming with a … Morley” obtained Senitrocinnoline and 8—nitrocinnoline in … of 6—2> and 8—nitrocinnoline") over palladiumecharcoal, by …
Number of citations: 2 jlc.jst.go.jp
JS Morley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Nitration of cinnoline in concentrated sulphuric acid gives 8-nitrocinnoline and an isomeric mononitrocinnoline in approximately equal proportion ; the latter differs from 6-nitro- and 7-…
Number of citations: 2 pubs.rsc.org

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